5-(2,4-Difluorophenyl)oxazolidin-2-one
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Overview
Description
5-(2,4-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a 2-oxazolidinone ring substituted with a 2,4-difluorophenyl group. Oxazolidinones are known for their significant pharmacological properties, particularly as antimicrobial agents .
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2,4-Difluorophenyl)oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
5-(2,4-Difluorophenyl)oxazolidin-2-one can be compared with other oxazolidinones such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties . Similar compounds include:
Linezolid: An antimicrobial agent used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-6(7(11)3-5)8-4-12-9(13)14-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
IURJJRXORYXPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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